molecular formula C15H27Li B14335253 Lithium, 1-pentadecynyl- CAS No. 105563-08-4

Lithium, 1-pentadecynyl-

Cat. No.: B14335253
CAS No.: 105563-08-4
M. Wt: 214.3 g/mol
InChI Key: JVBWYKJNZNYLDV-UHFFFAOYSA-N
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Description

Lithium, 1-pentadecynyl- is an organolithium compound characterized by the presence of a lithium atom bonded to a 1-pentadecynyl group. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties. These compounds are essential in the formation of carbon-carbon bonds, making them valuable intermediates in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium, 1-pentadecynyl- typically involves the reaction of 1-pentadecynyl halide with lithium metal. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction can be represented as follows:

1-Pentadecynyl halide+LiLithium, 1-pentadecynyl-+Li halide\text{1-Pentadecynyl halide} + \text{Li} \rightarrow \text{Lithium, 1-pentadecynyl-} + \text{Li halide} 1-Pentadecynyl halide+Li→Lithium, 1-pentadecynyl-+Li halide

Industrial Production Methods

Industrial production of lithium, 1-pentadecynyl- follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of lithium and to ensure the purity of the final product. The reaction conditions are carefully controlled to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Lithium, 1-pentadecynyl- undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxygen to form lithium oxide and other oxidation products.

    Reduction: Can reduce certain organic compounds, acting as a strong reducing agent.

    Substitution: Participates in nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Typically involves exposure to air or oxygen at controlled temperatures.

    Reduction: Often carried out in the presence of a suitable solvent and under an inert atmosphere.

    Substitution: Requires the presence of a suitable electrophile and is usually conducted in an anhydrous solvent.

Major Products Formed

    Oxidation: Lithium oxide and various organic oxidation products.

    Reduction: Reduced organic compounds.

    Substitution: New organolithium compounds or other substituted products.

Scientific Research Applications

Lithium, 1-pentadecynyl- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium, 1-pentadecynyl- involves its strong nucleophilic and basic properties. The lithium atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new carbon-carbon bonds and the generation of various organic products. The compound’s reactivity is influenced by the nature of the 1-pentadecynyl group and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Lithium, 1-butynyl-
  • Lithium, 1-octynyl-
  • Lithium, 1-decenyl-

Comparison

Lithium, 1-pentadecynyl- is unique due to the length of its carbon chain, which influences its reactivity and solubility. Compared to shorter-chain organolithium compounds, it may exhibit different physical properties and reactivity patterns. The longer carbon chain can also impact the compound’s interactions with other molecules, making it suitable for specific applications where shorter-chain analogs may not be effective.

Properties

CAS No.

105563-08-4

Molecular Formula

C15H27Li

Molecular Weight

214.3 g/mol

IUPAC Name

lithium;pentadec-1-yne

InChI

InChI=1S/C15H27.Li/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2;/h3,5-15H2,1H3;/q-1;+1

InChI Key

JVBWYKJNZNYLDV-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCCCCCCCCCCCCC#[C-]

Origin of Product

United States

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